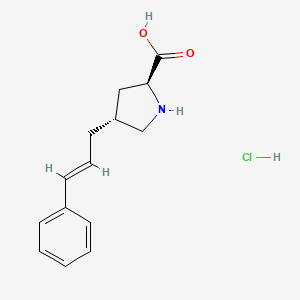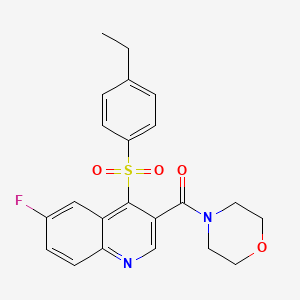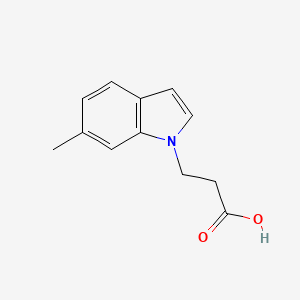
2-(4-methoxybenzyl)-6-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-methoxybenzyl)-6-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyridazinone derivative that has shown promising results in a range of studies related to biological and chemical sciences.
Scientific Research Applications
Biological Activities of Oxadiazole Derivatives
Oxadiazole derivatives, including 1,3,4-oxadiazole, exhibit a wide range of pharmacological activities due to their peculiar structural features, which facilitate effective binding with various enzymes and receptors in biological systems. These interactions elicit an array of bioactivities, making oxadiazole-based compounds significant in medicinal chemistry. Research has demonstrated that oxadiazole derivatives possess antimicrobial, anticancer, anti-inflammatory, antitubercular, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties. This diversity in biological activity underscores the potential of oxadiazole-containing molecules like "2-(4-methoxybenzyl)-6-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one" for the development of new therapeutic agents aimed at a variety of diseases and conditions (Verma et al., 2019).
Synthesis and Pharmacology
The synthesis and pharmacological evaluation of oxadiazole derivatives, including 1,3,4-oxadiazole and 1,2,4-oxadiazole, have been areas of active research. These compounds have shown favorable physical, chemical, and pharmacokinetic properties that significantly increase their pharmacological activity. Recent studies have focused on compounds containing oxadiazole rings published in the last few years, highlighting their antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. This emphasizes the potential of compounds containing oxadiazole derivatives for scientific research and drug development (Wang et al., 2022).
Antimicrobial Activity
The search for new antimicrobial agents is a critical area of scientific research, especially in the context of rising antimicrobial resistance. 1,3,4-Oxadiazole derivatives have been identified as promising candidates due to their significant and selective in vitro antimicrobial activity. This includes a range of activities such as antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral. The activity of these new compounds often exceeds that of known antibiotics and antimicrobial agents, marking them as highly promising for the development of new drugs (Glomb & Świątek, 2021).
properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-14-3-7-16(8-4-14)20-22-21(28-24-20)18-11-12-19(26)25(23-18)13-15-5-9-17(27-2)10-6-15/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGZAJYALIGBJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C=C3)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxybenzyl)-6-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-[(E)-2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B2572995.png)
![4-[1-(2-Hydroxy-3-methoxybenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2572996.png)


![2-((5-Oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetonitrile](/img/structure/B2573000.png)
![N-([2,2'-bifuran]-5-ylmethyl)ethanesulfonamide](/img/structure/B2573003.png)

![2-(2,6-dimethylmorpholine-4-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2573005.png)
![2-[6-(Trifluoromethyl)morpholin-2-yl]acetic acid;hydrochloride](/img/structure/B2573006.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2573008.png)
![3-[1-(2-Methoxyethyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2573009.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2573010.png)
![2'-(Dicyclohexylphosphino)-N,N-dimethyl[1,1'-biphenyl]-4-amine](/img/structure/B2573012.png)